KIN1408

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

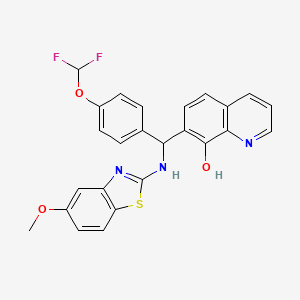

KIN1408 is a small molecule that targets factors at or above the level of MAVS in the RLR signaling pathway . It drives IRF3 activation (IRF3 nuclear translocation ECmax = 5 μM in 20 h; Huh7 cells) without significant cytotoxicity . KIN1408 induces cellular transcription of innate immune genes in a MAVS- and IRF3-dependent manner and exhibits broad-spectrum anti-viral activity .

Molecular Structure Analysis

The molecular formula of KIN1408 is C25H19F2N3O3S . It has a molecular weight of 479.50 . The SMILES string representation is FC(F)OC1=CC=C(C(C2=C(O)C(N=CC=C3)=C3C=C2)N(C4=NC(C=C(OC)C=C5)=C5S4)[H])C=C1 .

Physical And Chemical Properties Analysis

KIN1408 is a solid substance . It is light yellow to yellow in color . It is soluble in DMSO at a concentration of 30 mg/mL .

Applications De Recherche Scientifique

Antiviral Activity

KIN1408 is a small molecule activator of the RIG-1-like receptor (RLR) pathway that has antiviral activity . It exhibits concentration-dependent broad-spectrum antiviral activity against several viruses .

Activation of Interferon Regulatory Factor 3 (IRF3)

KIN1408 induces interferon regulatory factor 3 (IRF3) activation and translocation into the nucleus in a concentration-dependent manner in HEK293 cells without inducing cellular toxicity .

Induction of Innate Immune Genes

KIN1408 induces expression of the innate immune genes MDA5, RIG-1, Mx1, IRF7, and IFIT1 in THP-1 cells stimulated with phorbol 12-myristate 12-acetate (PMA) .

Broad-Spectrum Antiviral Activity

KIN1408 exhibits concentration-dependent broad-spectrum antiviral activity against dengue virus 2 as well as the influenza A, Ebola, Nipah, and Lassa viruses .

Activation of MAVS in the RLR Signaling Pathway

KIN1408 is a small molecule that targets factors at or above the level of MAVS in the RLR signaling pathway to drive IRF3 activation .

Induction of Apoptosis in Human Neuroepithelial Stem (NES) Cells

MAVS signaling activation upon Zika virus infection or KIN1408 treatment is reported to result in pTBK1 mitochondria relocalization and caspase 3-mediated apoptosis in human neuroepithelial stem (NES) cells .

Mécanisme D'action

Target of Action

KIN1408 is an agonist of the RIG-1-like receptor (RLR) pathway . The RLR pathway plays a crucial role in the innate immune response to viral infections. The primary targets of KIN1408 are factors at or above the level of MAVS in the RLR signaling pathway .

Mode of Action

KIN1408 interacts with its targets to drive the activation of Interferon Regulatory Factor 3 (IRF3) . This activation leads to the translocation of IRF3 into the nucleus . The compound achieves this without inducing significant cytotoxicity .

Biochemical Pathways

The activation of IRF3 by KIN1408 leads to the transcription of innate immune genes, including MDA5, RIG-1, Mx1, IRF7, and IFIT1 . This transcription is dependent on MAVS and IRF3 . The activation of these genes suppresses the RNA levels of certain viruses, contributing to the compound’s antiviral activity .

Pharmacokinetics

The compound is soluble in dmso , which could potentially influence its bioavailability.

Result of Action

KIN1408 exhibits broad-spectrum antiviral activity . It has been shown to be effective against various viruses, including Dengue Virus 2 (DV2), Influenza A, Ebola, Nipah, and Lassa viruses . The compound’s action results in the suppression of these viruses’ RNA levels .

Action Environment

It’s worth noting that the compound’s solubility in dmso could potentially be influenced by environmental conditions such as temperature and pH

Safety and Hazards

Propriétés

IUPAC Name |

7-[[4-(difluoromethoxy)phenyl]-[(5-methoxy-1,3-benzothiazol-2-yl)amino]methyl]quinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F2N3O3S/c1-32-17-9-11-20-19(13-17)29-25(34-20)30-21(15-4-7-16(8-5-15)33-24(26)27)18-10-6-14-3-2-12-28-22(14)23(18)31/h2-13,21,24,31H,1H3,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGBFDHVEQJPPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NC(C3=CC=C(C=C3)OC(F)F)C4=C(C5=C(C=CC=N5)C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F2N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[[4-(Difluoromethoxy)phenyl]-[(5-methoxy-1,3-benzothiazol-2-yl)amino]methyl]quinolin-8-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(propan-2-yl)-N-(pyridin-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608285.png)

![(4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)(1H-1,2,4-triazol-1-yl)methanone](/img/structure/B608287.png)